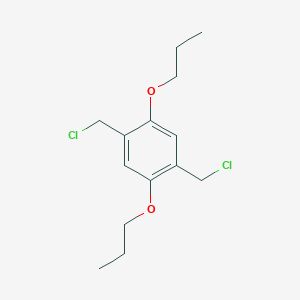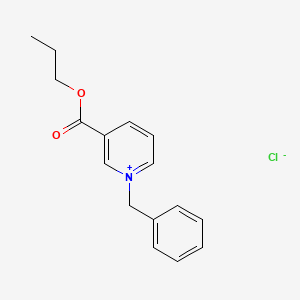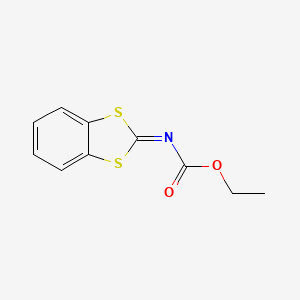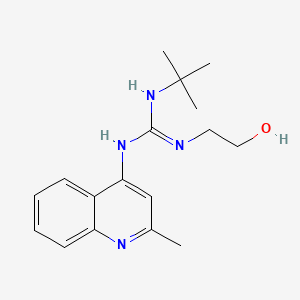
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine is a complex organic compound that features a tert-butyl group, a hydroxyethyl group, and a methylquinolinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Guanidine Group: The guanidine group can be introduced through the reaction of the quinoline derivative with cyanamide and a suitable base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction using ethylene oxide.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using Friedel-Crafts alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aluminum chloride, and other Lewis acids.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)amine: Similar structure but with an amine group instead of a guanidine group.
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)urea: Similar structure but with a urea group instead of a guanidine group.
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
Uniqueness
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72042-04-7 |
|---|---|
Molekularformel |
C17H24N4O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C17H24N4O/c1-12-11-15(13-7-5-6-8-14(13)19-12)20-16(18-9-10-22)21-17(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H2,18,19,20,21) |
InChI-Schlüssel |
UNQUVONLVUVHLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NCCO)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)



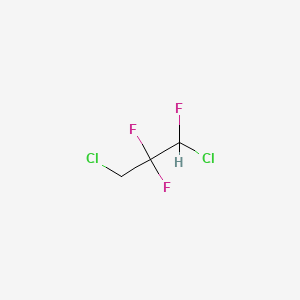
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
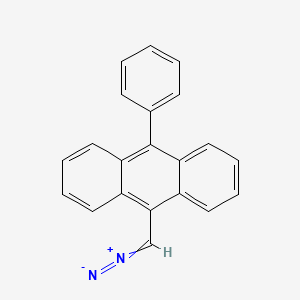


![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
